1,2,4-Benzotriazine-3-acetic acid, sodium salt
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Overview
Description
1,2,4-Benzotriazine-3-acetic acid, sodium salt is a heterocyclic compound that belongs to the class of benzotriazines. These compounds are known for their aromatic, fused nitrogen-containing ring structures, which exhibit diverse biological activities and interesting chemical properties . The sodium salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-benzotriazines typically involves intramolecular cyclization reactions. One common method starts with the synthesis of aryl hydrazides, followed by reduction of the nitro group using tin in acetic acid, and subsequent intramolecular heterocyclization to yield 1,4-dihydrobenzotriazines as intermediates . These intermediates can then be further processed to obtain 1,2,4-benzotriazine-3-acetic acid, which is subsequently converted to its sodium salt form by neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of 1,2,4-benzotriazine-3-acetic acid, sodium salt may involve large-scale batch processes using similar synthetic routes. The key steps include the preparation of aryl hydrazides, reduction, cyclization, and neutralization. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Benzotriazine-3-acetic acid, sodium salt undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzotriazine ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lead(IV) acetate for oxidation, reducing agents like tin in acetic acid for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
Major products formed from these reactions include benzotriazinyl radicals, reduced derivatives, and substituted benzotriazine compounds. These products have diverse applications in materials science and medicinal chemistry .
Scientific Research Applications
1,2,4-Benzotriazine-3-acetic acid, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-benzotriazine-3-acetic acid, sodium salt involves its interaction with molecular targets and pathways. The compound can form stable radicals, which interact with various biomolecules and cellular components. These interactions can modulate biochemical pathways, leading to diverse biological effects . The specific molecular targets and pathways depend on the derivative and its application.
Comparison with Similar Compounds
1,2,4-Benzotriazine-3-acetic acid, sodium salt can be compared with other similar compounds, such as:
1,2,3-Benzotriazole: Another benzotriazine derivative with different substitution patterns and properties.
3-Amino-1,2,4-benzotriazine: A derivative with an amino group, exhibiting unique biological activities.
3-Aryl-1,2,4-benzotriazine: Compounds with aryl groups that have distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its sodium salt form enhances solubility, making it more versatile for various applications.
Properties
CAS No. |
83004-16-4 |
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Molecular Formula |
C9H6N3NaO2 |
Molecular Weight |
211.15 g/mol |
IUPAC Name |
sodium;2-(1,2,4-benzotriazin-3-yl)acetate |
InChI |
InChI=1S/C9H7N3O2.Na/c13-9(14)5-8-10-6-3-1-2-4-7(6)11-12-8;/h1-4H,5H2,(H,13,14);/q;+1/p-1 |
InChI Key |
SBHQIYWRTQLPCQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N=N2)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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